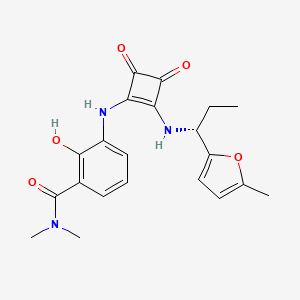Navarixin
CAS No.: 862464-58-2
Cat. No.: VC13471609
Molecular Formula: C21H23N3O5
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 862464-58-2 |
|---|---|
| Molecular Formula | C21H23N3O5 |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | 2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide |
| Standard InChI | InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3/t13-/m1/s1 |
| Standard InChI Key | RXIUEIPPLAFSDF-CYBMUJFWSA-N |
| Isomeric SMILES | CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |
| SMILES | CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |
| Canonical SMILES | CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |
Introduction
Chemical and Pharmacological Profile of Navarixin
Structural Characteristics
Navarixin’s chemical structure features a furan-substituted butylamine core linked to a dimethylbenzamide moiety, with absolute stereochemistry at the C-1 position of the butyl chain . The monohydrate form (CHNO·HO) exhibits a molecular weight of 415.44 g/mol and a chiral center that is critical for target engagement . X-ray crystallography and nuclear magnetic resonance studies confirm its binding within an intracellular allosteric pocket of CXCR2, overlapping with G-protein coupling domains .
Target Affinity and Selectivity
Navarixin demonstrates differential inhibition of CXCR subtypes:
This >10-fold selectivity for CXCR2 over CXCR1 enables preferential inhibition of neutrophil chemotaxis mediated by CXCL1, CXCL5, and CXCL8 . Cross-reactivity studies show negligible activity against 168 other kinases and GPCRs at therapeutic concentrations .
Mechanism of Action: Allosteric Modulation of CXCR Signaling
Allosteric Binding Dynamics
Navarixin acts as a negative allosteric modulator (NAM) with slow dissociation kinetics (k = 0.003 min) from CXCR2 . Molecular dynamics simulations reveal that its furan oxygen forms hydrogen bonds with Tyr and Lys in transmembrane helix 7, stabilizing the receptor in an inactive conformation . This mechanism noncompetitively inhibits both G-dependent signaling and β-arrestin recruitment induced by CXCL8 .
Downstream Immunomodulatory Effects
In preclinical models, Navarixin (30 mg/kg/day) reduced:
-
Tumor-associated neutrophil infiltration by 78% (p < 0.001 vs. control)
-
Myeloid-derived suppressor cell (MDSC) populations in spleens by 64%
These effects correlate with restored CD8 T-cell function in murine cancer models .
Clinical Development Across Therapeutic Areas
Respiratory Diseases
Phase II Asthma Trial (NCT00684593):
-
28-day treatment with 30 mg Navarixin monotherapy
-
Primary endpoint: 18% improvement in FEV vs. placebo (p = 0.032)
COPD Studies:
Oncology Applications
The Phase II KEYNOTE-723 trial (NCT03473925) evaluated Navarixin combined with pembrolizumab in 105 patients :
| Cohort | ORR | Median PFS | Grade ≥3 AEs |
|---|---|---|---|
| CRPC (n=40) | 5% | 2.4 mo | 27% |
| MSS CRC (n=40) | 2.5% | 1.8 mo | 33% |
| NSCLC (n=25) | 0% | 2.1 mo | 24% |
Neutrophil suppression was dose-dependent:
Despite preclinical promise, the trial failed to meet efficacy thresholds, leading to study termination .
| Adverse Effect | Incidence (30 mg) | Incidence (50 mg) |
|---|---|---|
| Neutropenia | 15.8% | 36.8% |
| Headache | 4.2% | 10.5% |
| Transaminitis | 2.1% | 6.3% |
Grade 4 neutropenia occurred in 4% of patients at 100 mg doses . No treatment-related deaths reported across trials .
Future Directions and Unresolved Questions
Biomarker-Driven Patient Selection
Ongoing research focuses on identifying predictive biomarkers:
-
High baseline CXCL8 serum levels (>50 pg/mL) correlate with PFS benefit (HR = 0.62; p = 0.08)
-
Tumors with >20% PD-L1 myeloid cells show enhanced CD8 infiltration post-treatment
Combination Therapy Strategies
Preclinical data support testing Navarixin with:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume